molecular formula C9H10N2O2 B14733476 n-(4-Methylphenyl)-n-nitrosoacetamide CAS No. 10557-67-2

n-(4-Methylphenyl)-n-nitrosoacetamide

Cat. No.: B14733476
CAS No.: 10557-67-2
M. Wt: 178.19 g/mol
InChI Key: DGVHIBBWIQVJBO-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-nitrosoacetamide is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of an acetamide moiety, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methylphenyl)-N-nitrosoacetamide can be synthesized through the nitrosation of N-(4-methylphenyl)acetamide. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the acetamide moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(4-Methylphenyl)-N-nitrosoacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-nitrosoacetamide involves its interaction with molecular targets through the nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can result in various biological effects, including inhibition of enzyme activity and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Lacks the nitroso group, making it less reactive in redox reactions.

    N-Nitroso-N-methylurea: Contains a nitroso group but differs in the structure of the acetamide moiety.

    N-Nitrosodiphenylamine: Contains a nitroso group but has a different aromatic substitution pattern.

Uniqueness

N-(4-Methylphenyl)-N-nitrosoacetamide is unique due to the presence of both the nitroso group and the 4-methylphenyl substitution. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

10557-67-2

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(4-methylphenyl)-N-nitrosoacetamide

InChI

InChI=1S/C9H10N2O2/c1-7-3-5-9(6-4-7)11(10-13)8(2)12/h3-6H,1-2H3

InChI Key

DGVHIBBWIQVJBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C)N=O

Origin of Product

United States

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